molecular formula C12H10O3 B1582904 1-Methoxy-2-naphthoic acid CAS No. 883-21-6

1-Methoxy-2-naphthoic acid

Cat. No.: B1582904
CAS No.: 883-21-6
M. Wt: 202.21 g/mol
InChI Key: PMJACRPIWSINFF-UHFFFAOYSA-N
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Description

Historical Context and Discovery in Naphthoic Acid Chemistry

The study of naphthoic acids is a significant chapter in the history of organic chemistry, dating back to the 19th century with the discovery of compounds like 2-naphthoic acid. solubilityofthings.com These naphthalene-based carboxylic acids, including the primary isomers 1-naphthoic acid (α-naphthoic acid) and 2-naphthoic acid (β-naphthoic acid), have been synthesized through various historical methods, such as the carbonation of naphthylmagnesium bromide and the hydrolysis of naphthyl cyanides. orgsyn.orgorgsyn.org

Within this established family of compounds, 1-Methoxy-2-naphthoic acid emerged as a subject of synthetic interest. Its preparation can be achieved from 1-methoxynaphthalene (B125815). sigmaaldrich.com A documented synthesis involves the reaction of 1-methoxynaphthalene with n-butyllithium and tetramethylethylenediamine in cyclohexane, followed by carboxylation with carbon dioxide, yielding this compound as an off-white powder. prepchem.com Another method involves reacting 1-methoxynaphthalene with potassium tert-butoxide and butyllithium. sigmaaldrich.com Early research, such as a 1959 study, investigated its behavior in reactions like the Birch reduction, where it was reduced in the presence of lithium to yield a tetrahydronaphthoic acid. sigmaaldrich.compublish.csiro.au

Significance within Aromatic Compound Studies

This compound holds considerable significance as a versatile intermediate and a model compound in the study of aromatic chemistry. Its structure, featuring a naphthalene (B1677914) core with both a methoxy (B1213986) and a carboxylic acid group, provides multiple sites for chemical modification, making it a valuable building block in organic synthesis. vulcanchem.com

The compound is a key precursor for creating more complex molecules. For instance, it is used to synthesize 2-(1-methoxy-2-naphthyl)-4,4-dimethyl-2-oxazoline and a variety of substituted naphthoic acids, including 1-sec-butyl-2-naphthoic acid and 1-phenyl-2-naphthoic acid. sigmaaldrich.com A noteworthy application is in the field of asymmetric synthesis, where its chiral esters participate in nucleophilic aromatic substitution reactions with Grignard reagents to produce atropisomeric 1,1'-binaphthyl-2-carboxylates, which are important chiral ligands. oup.com

Furthermore, the compound contributes to fundamental research on chemical properties and interactions. Studies on the sorption of various naphthoic acids to estuarine sediment have included this compound to understand how different functional groups influence environmental interactions. psu.edu Computational studies on substituted naphthoic acids also help elucidate how the methoxy group, compared to other substituents, affects the molecule's reactivity and electronic properties. researchgate.net

Current Research Landscape and Emerging Trends

The current research landscape continues to leverage this compound primarily as a strategic synthetic intermediate. One prominent trend is its use in constructing sterically hindered or functionally complex molecules. For example, it can be converted to 1-methoxy-2-naphthoyl chloride using thionyl chloride, which then serves as an acylating agent for molecules like 1-(3,4,5-trimethoxybenzyl)piperazine, demonstrating its utility in pharmaceutical-oriented synthesis. prepchem.com

A significant area of contemporary research involves asymmetric catalysis. The use of chiral esters derived from this compound to induce stereoselectivity in the synthesis of binaphthyl compounds is an active field of study. oup.com This research is crucial for developing new chiral catalysts and materials.

While direct biological studies on this compound are not widely reported, a clear trend in the broader field is the investigation of the biological activities of its analogs. Related methoxy-naphthoic acid isomers have shown potential as plant growth regulators, and others are known metabolites of pharmaceutical drugs like the NSAID nabumetone (B1676900). smolecule.comcaymanchem.com For example, 1-hydroxy-4-methoxy-2-naphthoic acid, a related structure, has been identified as a herbicidal compound produced by certain bacteria and is involved in biosynthetic pathways. researchgate.netnih.gov This suggests a potential, yet to be fully explored, for this compound and its derivatives as scaffolds in medicinal and agricultural chemistry.

Interactive Data Tables

Physicochemical Properties of this compound

This table summarizes the key physical and chemical identifiers for the compound.

PropertyValueSource(s)
CAS Number 883-21-6 sigmaaldrich.comprepchem.comchromatoscientific.com
Molecular Formula C₁₂H₁₀O₃ sigmaaldrich.comchromatoscientific.comfujifilm.com
Molecular Weight 202.21 g/mol sigmaaldrich.comfujifilm.com
Melting Point 125-129 °C sigmaaldrich.com
Appearance Off-white powder / Crystalline solid prepchem.com
InChI Key PMJACRPIWSINFF-UHFFFAOYSA-N sigmaaldrich.comprepchem.com

Synthetic Applications in Research

This table highlights some of the documented synthetic uses of this compound in academic and industrial research.

Product SynthesizedReagents/Reaction TypeResearch FocusSource(s)
2-(1-methoxy-2-naphthyl)-4,4-dimethyl-2-oxazolineNot specifiedSynthesis of oxazoline (B21484) derivatives sigmaaldrich.com
1,1'-Binaphthyl-2-carboxylatesChiral esters, Grignard reagentsAsymmetric synthesis, Chiral ligands oup.com
1-methoxy-2-naphthoyl chlorideThionyl chlorideSynthesis of reactive intermediates prepchem.com
1-(1-methoxy-2-naphthoyl)-4-(3,4,5-trimethoxybenzyl) piperazine1-(3,4,5-trimethoxybenzyl)piperazine dihydrochloridePharmaceutical intermediate synthesis prepchem.com
Tetrahydronaphthoic acidLithiumBirch Reduction sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-methoxynaphthalene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O3/c1-15-11-9-5-3-2-4-8(9)6-7-10(11)12(13)14/h2-7H,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMJACRPIWSINFF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC2=CC=CC=C21)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30346009
Record name 1-Methoxy-2-naphthoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-21-6
Record name 1-Methoxy-2-naphthalenecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883-21-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Methoxy-2-naphthoic acid
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 1 Methoxy 2 Naphthoic Acid and Derivatives

Classical and Established Synthesis Routes

Traditional methods for the synthesis of 1-methoxy-2-naphthoic acid and its precursors have been well-documented in chemical literature. These routes often involve multi-step processes, beginning from readily available naphthalene (B1677914) derivatives.

Preparation from 1-Methoxynaphthalene (B125815)

A direct and effective method for the synthesis of this compound involves the ortho-lithiation of 1-methoxynaphthalene, followed by carboxylation. The methoxy (B1213986) group acts as a directed metalation group (DMG), facilitating the removal of a proton at the adjacent ortho-position by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). The resulting aryllithium intermediate is then quenched with carbon dioxide (in the form of dry ice) to introduce the carboxylic acid functionality. Subsequent acidic workup yields the final product. The regioselectivity of this reaction is generally high, favoring the formation of the 2-carboxy derivative due to the directing effect of the methoxy group. wikipedia.orgnih.gov

Reagent/ConditionPurpose
1-MethoxynaphthaleneStarting Material
n-Butyllithium (n-BuLi)Lithiating Agent
Tetrahydrofuran (THF) or Diethyl etherSolvent
Carbon Dioxide (CO2), solidCarboxylating Agent
Aqueous Acid (e.g., HCl)Workup

Carboxylation of Methoxynaphthalene

The carboxylation of naphthols, the precursors to methoxynaphthalenes, is a classical approach to producing hydroxy naphthoic acids, which can then be methylated. The Kolbe-Schmitt reaction, a well-established industrial process, involves the carboxylation of a phenoxide or naphthoxide ion with carbon dioxide under pressure and at elevated temperatures. core.ac.ukunive.itchemicalbook.com For the synthesis of the precursor to this compound, 1-naphthol (B170400) would first be converted to its potassium salt, which is then carboxylated. The primary product is typically 1-hydroxy-2-naphthoic acid.

Alternatively, a more indirect but versatile method involves the use of a Grignard reagent. For instance, a bromo-substituted methoxynaphthalene can be converted into its corresponding Grignard reagent by reaction with magnesium metal. This organometallic intermediate can then be carboxylated by treatment with carbon dioxide to yield the desired carboxylic acid.

Starting MaterialKey ReagentsProduct
1-Naphthol1. KOH/NaOH, 2. CO2 (high P, T)1-Hydroxy-2-naphthoic acid
2-Bromo-1-methoxynaphthalene1. Mg, THF, 2. CO2This compound

Rearrangement Reactions of Naphthoic Acid Derivatives

Intramolecular rearrangement reactions can also be employed to synthesize derivatives of naphthoic acid. A notable example is the Lewis-acid-mediated rearrangement of oxabenzonorbornadienes, which can lead to the formation of 1-hydroxy-2-naphthoic acid esters. mdma.ch This approach offers a pathway to novel substitution patterns on the naphthalene ring. The resulting hydroxy naphthoic acid ester can then be methylated to afford the desired 1-methoxy derivative. While this method is less direct for obtaining this compound itself, it highlights the utility of rearrangement reactions in accessing key intermediates.

Direct Methylation of Naphthoic Acid Precursors

A straightforward and widely used method to obtain this compound is the direct methylation of its corresponding hydroxy precursor, 1-hydroxy-2-naphthoic acid. This transformation is typically achieved using a methylating agent in the presence of a base. Common methylating agents include dimethyl sulfate (B86663) or methyl iodide. The base, such as potassium carbonate or sodium hydroxide, serves to deprotonate the phenolic hydroxyl group, forming a more nucleophilic naphthoxide ion that readily reacts with the methylating agent.

PrecursorMethylating AgentBaseProduct
1-Hydroxy-2-naphthoic acidDimethyl sulfatePotassium carbonateThis compound
1-Hydroxy-2-naphthoic acidMethyl iodideSodium hydroxideThis compound

This methylation can also be performed on the ester of 1-hydroxy-2-naphthoic acid, followed by hydrolysis of the ester to yield the final carboxylic acid.

Oxidation of Naphthalene Derivatives

The oxidation of a substituent on the naphthalene ring can be a viable route to the carboxylic acid. For example, if a 1-methoxy-2-alkylnaphthalene is available, the alkyl group can be oxidized to a carboxylic acid. A common precursor for this type of reaction is a methyl or acetyl group. The oxidation of an acetyl group can be achieved using the haloform reaction, where treatment with a basic solution of a halogen (e.g., sodium hypobromite) converts the methyl ketone into a carboxylate and a haloform. For instance, the oxidation of 2-acetyl-6-methoxynaphthalene (B28280) is a known method for producing the corresponding naphthoic acid. orgsyn.orgchemicalbook.com By analogy, 1-methoxy-2-acetylnaphthalene would serve as a suitable precursor for this compound.

Advanced and Green Chemistry Approaches

In recent years, there has been a significant shift towards the development of more sustainable and environmentally friendly synthetic methods. These "green chemistry" approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

One of the key areas of development is the use of greener reagents. Dimethyl carbonate (DMC) has emerged as a non-toxic and biodegradable alternative to traditional methylating agents like dimethyl sulfate and methyl halides. core.ac.ukunive.itacs.orgunive.it The methylation of naphthols using DMC can be carried out under various conditions, including in the presence of a base or using solid catalysts, and often results in high yields with the only byproduct being methanol (B129727), which can be recycled. core.ac.ukacs.org This method offers a significantly improved safety and environmental profile for the synthesis of 1-methoxynaphthalene, a direct precursor to the target acid.

Another significant advancement is the application of microwave-assisted organic synthesis (MAOS). unive.itcore.ac.uk Microwave irradiation can dramatically reduce reaction times, increase product yields, and enhance selectivity by providing rapid and uniform heating. ukm.my Many of the classical synthetic routes described above, such as methylation and carboxylation reactions, can be adapted to microwave conditions, leading to more efficient and environmentally benign processes. core.ac.uknih.govorganic-chemistry.orgjst.go.jp For example, microwave-assisted esterification and subsequent hydrolysis could provide a faster route to the final product. nih.gov

Phase-transfer catalysis (PTC) is another technique that aligns with the principles of green chemistry. PTC facilitates the reaction between reactants in different phases (e.g., a water-soluble nucleophile and an organic-soluble substrate) by using a catalyst that can transport one reactant into the other phase. mdma.chptfarm.pldntb.gov.uacrdeepjournal.orgresearchgate.net This can eliminate the need for harsh, anhydrous conditions and expensive aprotic solvents, and can lead to increased reaction rates and yields. The methylation of 1-hydroxy-2-naphthoic acid, for instance, could potentially be carried out under phase-transfer conditions with improved efficiency.

Green ApproachApplication in Synthesis of this compoundAdvantages
Dimethyl Carbonate (DMC) Methylation of 1-hydroxy-2-naphthoic acid or 1-naphtholNon-toxic, biodegradable, produces recyclable methanol as a byproduct.
Microwave-Assisted Organic Synthesis (MAOS) Can be applied to various steps such as methylation, carboxylation, and ester hydrolysis.Reduced reaction times, increased yields, improved energy efficiency.
Phase-Transfer Catalysis (PTC) Facilitates reactions like methylation in biphasic systems.Avoids harsh conditions and hazardous solvents, can increase reaction rates.

Chemo-Enzymatic Synthesis Pathways

Chemo-enzymatic synthesis leverages the high selectivity of enzymes to perform specific chemical transformations, often under mild conditions. While direct enzymatic synthesis of this compound is not prominently documented, related methodologies for naphthoic acid derivatives demonstrate the potential of this approach.

A notable example is the sustainable, preparative-scale synthesis of 6-hydroxy-5,7-dimethoxy-2-naphthoic acid (DMNA) from sinapic acid, a naturally occurring compound. researchgate.netfigshare.com This process utilizes a one-pot, two-step chemo-enzymatic pathway. The first step involves a laccase-mediated oxidation of sinapic acid to form a bislactone intermediate. researchgate.net Subsequent alkaline treatment facilitates the conversion into the target naphthoic acid derivative. researchgate.netfigshare.com This method underscores the efficiency of combining enzymatic catalysis for specific bond formation with traditional chemical methods for subsequent rearrangement and final product formation. nih.gov

Another relevant chemo-enzymatic strategy involves the use of lipases. For instance, a two-step method has been developed for propenylbenzene derivatives, where the first step is a lipase-catalyzed epoxidation, followed by hydrolysis to yield the corresponding diols. frontiersin.org Such enzymatic approaches offer high selectivity and are part of a growing field of green chemistry that minimizes harsh reagents and conditions. rsc.org

Catalytic Hydrogenation Methods

Catalytic hydrogenation is a fundamental reaction in organic synthesis where hydrogen is added across double bonds in the presence of a metal catalyst. tcichemicals.com This method is particularly relevant in the synthesis of derivatives of this compound, such as the widely known anti-inflammatory drug Naproxen, which is (S)-2-(6-methoxy-2-naphthyl)propionic acid.

The asymmetric hydrogenation of 2-(6'-methoxy-2'-naphthyl)acrylic acid to produce Naproxen is a well-studied example. This reaction often employs chiral ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) complexes as catalysts. researchgate.net These homogeneous catalysts are highly effective in delivering the desired enantiomer with high enantioselectivity. tcichemicals.comresearchgate.net The reaction kinetics are influenced by factors such as hydrogen pressure and temperature, with studies showing that maximum reaction rates and enantioselectivity can be achieved at relatively mild pressures (e.g., 30 bar). researchgate.net

Heterogeneous catalysts, such as palladium on charcoal (Pd/C), are also widely used for various hydrogenation reactions, including the reduction of nitro groups or the removal of protecting groups in complex syntheses. tcichemicals.comencyclopedia.pub Catalytic transfer hydrogenation, which uses hydrogen donors like formic acid or isopropanol (B130326) instead of gaseous hydrogen, offers an alternative under milder and often safer conditions. encyclopedia.pub

Table 1: Catalysts in Hydrogenation of Naphthyl Derivatives

Catalyst Type Example Catalyst Substrate Example Product Example Key Feature
Homogeneous Ruthenium-BINAP Complex 2-(6'-methoxy-2'-naphthyl)acrylic acid (S)-Naproxen High Enantioselectivity
Heterogeneous Palladium on Carbon (Pd/C) Functionalized Naphthyl Precursors Reduced Naphthyl Derivatives Broad Applicability

Solvent-Free Synthesis Conditions

Solvent-free synthesis, or solid-state reaction, is a green chemistry approach that reduces environmental impact by eliminating the need for organic solvents. researchgate.net These reactions are often facilitated by grinding the reactants together, sometimes with a catalytic amount of a solid support or catalyst.

An example relevant to naphthyl derivatives is the environmentally benign, multicomponent synthesis of 1-amidoalkyl-2-naphthols. This one-pot condensation of a β-naphthol, an aryl aldehyde, and an acetamide (B32628) can be carried out under solvent-free conditions using a heterogeneous catalyst like I₂-Al₂O₃. researchgate.net This method offers advantages such as high yields, simple workup procedures, and the absence of toxic solvents. researchgate.net The development of such solvent-free protocols is a significant step towards more sustainable chemical manufacturing. researchgate.net

Synthesis of Chiral Analogs and Stereoselective Approaches

The synthesis of chiral analogs of this compound is crucial, particularly for applications in pharmaceuticals and materials science. This requires stereoselective approaches that can control the three-dimensional arrangement of atoms.

Asymmetric Induction in Binaphthyl Couplings

Axially chiral biaryls, particularly binaphthyls, are a cornerstone of asymmetric catalysis, often serving as chiral ligands for metal catalysts. The synthesis of these compounds frequently involves the oxidative coupling of naphthol or naphthylamine derivatives. Asymmetric induction in these coupling reactions is key to obtaining enantiomerically pure products.

For instance, optically active 3,3'-dimethyl-2,2'-diamino-1,1'-binaphthyl (DM-DABN) and 3,3'-dimethyl-2-amino-2'-hydroxybinaphthyl (DM-NOBIN) can be synthesized through asymmetric catalysis of homo- and hetero-coupling reactions of substituted naphthylamines and naphthols. researchgate.net Furthermore, this compound itself can be a precursor for binaphthyl compounds, such as 2′-methoxy-[1,1′-binaphthalene]-2-carboxylic acid. sigmaaldrich.com

Nucleophilic Aromatic Substitution with Chiral Auxiliaries

Nucleophilic aromatic substitution (SₙAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. libretexts.org This reaction typically requires the ring to be activated by electron-withdrawing groups. libretexts.org In the context of this compound derivatives, the methoxy group on the naphthalene ring can be replaced by various nucleophiles.

A study on 1-methoxy-2-(diphenylphosphinyl)naphthalene demonstrated that the methoxy group is readily replaced by Grignard reagents, alkoxides, and amides. elsevierpure.com While this specific study does not employ chiral auxiliaries, the principle can be extended to stereoselective synthesis. By using a chiral nucleophile or attaching a chiral auxiliary to the substrate, it is possible to influence the stereochemical outcome of the substitution, leading to the formation of a specific enantiomer or diastereomer. The reaction proceeds through a concerted or stepwise addition-elimination mechanism, depending on the specific reactants and conditions. nih.gov

Diastereomer Separation Techniques (e.g., HPLC)

When a stereoselective synthesis is not perfectly efficient or when a racemic mixture is used as a starting material, the separation of stereoisomers becomes necessary. For chiral compounds, this often involves converting a mixture of enantiomers into a mixture of diastereomers, which have different physical properties and can be separated by standard chromatographic techniques like High-Performance Liquid Chromatography (HPLC). nih.govnih.gov

A common strategy is to derivatize a racemic mixture (e.g., a racemic alcohol) with an enantiomerically pure chiral acid. Chiral naphthoic acid derivatives, such as (S)-(+)-2-methoxy-2-(1-naphthyl)propionic acid (MαNP acid), are used for this purpose. nih.govsemanticscholar.org The resulting diastereomeric esters can then be effectively separated using normal-phase HPLC on a silica (B1680970) gel column. nih.gov Once separated, the chiral auxiliary (the acid) can be cleaved to yield the enantiomerically pure target molecules. semanticscholar.org The polarity and rigidity of the derivatizing agent play a crucial role in the effectiveness of the separation. researchgate.net

Table 2: HPLC Separation of Diastereomeric Esters

Chiral Derivatizing Agent Substrate Products Separation Method Stationary Phase Result

Chiral Ionic Liquid Applications in Synthesis

Chiral Ionic Liquids (CILs) have emerged as a promising class of solvents and catalysts for asymmetric synthesis, offering advantages such as high tunability, potential for recyclability, and the ability to induce chirality in chemical transformations. msu.edumdpi.comresearchgate.net While the direct application of chiral ionic liquids in the synthesis of this compound has not been extensively reported in the reviewed literature, their general utility in asymmetric reactions suggests potential avenues for their use in the enantioselective synthesis of chiral derivatives of naphthoic acids.

The core concept of using CILs in asymmetric synthesis lies in their ability to create a chiral environment that can influence the stereochemical outcome of a reaction. msu.edulifescienceglobal.com This can be achieved through several mechanisms, including the CIL acting as a chiral solvent, a chiral catalyst, or a chiral co-catalyst. For the synthesis of derivatives of this compound, CILs could potentially be employed in reactions such as asymmetric hydrogenation of a suitable unsaturated precursor or in asymmetric carbon-carbon bond-forming reactions to establish chiral centers.

Table 1: Potential Asymmetric Reactions for Naphthoic Acid Derivatives Using Chiral Ionic Liquids

Reaction TypePotential ApplicationRole of Chiral Ionic Liquid
Asymmetric HydrogenationSynthesis of chiral tetra- and dihydronaphthoic acid analogsChiral solvent or ligand for a metal catalyst
Asymmetric Diels-AlderConstruction of polycyclic derivatives with defined stereochemistryChiral Lewis acid catalyst or chiral solvent
Asymmetric AlkylationIntroduction of chiral side chains to the naphthalene coreChiral phase-transfer catalyst or chiral base

It is important to note that while the principles of CIL-mediated asymmetric synthesis are well-established, specific protocols for this compound would require dedicated research to identify the optimal CIL structure and reaction conditions. The design of the CIL, including the nature of the chiral cation and anion, would be crucial in achieving high enantioselectivity. researchgate.net

Synthesis of Functionalized this compound Derivatives

Preparation of Substituted Naphthoic Acids via Organometallic Reagents

Organometallic reagents are powerful tools for the formation of carbon-carbon bonds and are widely used in the synthesis of substituted aromatic carboxylic acids. The preparation of naphthoic acids, including those with methoxy substituents, can be effectively achieved through the carboxylation of organometallic intermediates such as Grignard or organolithium reagents.

A well-established method for the synthesis of methoxy-substituted naphthoic acids involves the use of Grignard reagents. smolecule.com For instance, the synthesis of the isomeric 2-methoxy-1-naphthoic acid is accomplished through the reaction of 1-bromo-2-methoxynaphthalene (B48351) with magnesium to form the corresponding Grignard reagent, followed by carboxylation with carbon dioxide. A similar strategy can be envisioned for the synthesis of this compound, starting from 2-bromo-1-methoxynaphthalene.

The general reaction scheme for the Grignard-based synthesis is as follows:

Formation of the Grignard Reagent:

Ar-Br + Mg -> Ar-MgBr (where Ar represents the substituted naphthalene core)

Carboxylation:

Ar-MgBr + CO2 -> Ar-COOMgBr

Acidification:

Ar-COOMgBr + H+ -> Ar-COOH + MgBrX

The success of this methodology is highly dependent on the careful control of reaction conditions, particularly the exclusion of moisture, as Grignard reagents are highly reactive towards protic solvents. smolecule.com Unexpectedly, it has been observed that in some mechanochemical Grignard reactions of methoxy-substituted aryl bromides, the formation of symmetric ketones can be a significant side reaction. nih.gov

Table 2: Key Parameters for Grignard-Based Carboxylation of Methoxy-Substituted Naphthalenes

ParameterCondition/ReagentRationale
Starting MaterialBromo-methoxy-naphthaleneProvides the carbon skeleton and a handle for Grignard formation.
ReagentMagnesium turningsFormation of the organomagnesium compound.
SolventAnhydrous ether (e.g., THF)Solubilizes the reagents and stabilizes the Grignard reagent.
Carboxylating AgentSolid or gaseous CO2Source of the carboxylic acid group.
Work-upAcidic aqueous solutionProtonation of the carboxylate salt to yield the final acid.

Synthesis of Tetra- and Dihydronaphthoic Acid Analogs

The reduction of the aromatic rings of this compound and its derivatives leads to the formation of valuable tetra- and dihydronaphthoic acid analogs. These reduced structures are important building blocks in organic synthesis and can exhibit interesting biological activities. Two common methods for the reduction of aromatic systems are catalytic hydrogenation and the Birch reduction.

The Birch reduction is a dissolving metal reduction that selectively reduces aromatic rings to 1,4-cyclohexadienes. wikipedia.org This reaction is typically carried out using an alkali metal (like sodium or lithium) in liquid ammonia (B1221849) with an alcohol as a proton source. lscollege.ac.in The regioselectivity of the Birch reduction is influenced by the electronic nature of the substituents on the aromatic ring. For naphthoic acids, the electron-withdrawing carboxylic acid group directs the reduction to the same ring. In the case of 2-methoxy-1-naphthoic acid, a related compound, careful control of the reaction conditions, specifically using 2.4 equivalents of sodium, leads to the formation of the 1,4-dihydro derivative. publish.csiro.au A similar outcome would be expected for this compound.

Catalytic hydrogenation offers another route to the synthesis of saturated and partially saturated cyclic compounds. This method typically employs a heterogeneous catalyst, such as palladium on carbon (Pd/C) or platinum oxide (PtO2), under a hydrogen atmosphere. The complete hydrogenation of the naphthalene ring system would lead to the corresponding decahydronaphthoic acid. Achieving selective partial hydrogenation to a tetralin or dihydronaphthalene derivative can be challenging and often requires careful selection of the catalyst, solvent, and reaction conditions. For instance, the catalytic hydrogenation of naphthalene and 1-naphthol has been studied using various supported metal catalysts. epa.govdocumentsdelivered.com

Derivatization for Specific Research Applications

The carboxylic acid functional group of this compound serves as a versatile handle for the synthesis of a wide range of derivatives for specific research applications. These derivatives, including esters, amides, and acid chlorides, are often prepared to modulate the biological activity of the parent compound, to serve as intermediates in more complex syntheses, or to act as molecular probes.

Amide Synthesis: Amides of naphthoic acids are of interest for their potential biological activities. For example, novel naphthoquinone amides derived from 1-hydroxy-2-naphthoic acid have been synthesized and evaluated for their anticancer properties. nih.gov The synthesis of amides from this compound can be achieved through various coupling methods. A common approach involves the activation of the carboxylic acid, for instance, by converting it to the acid chloride, followed by reaction with a desired amine. Alternatively, peptide coupling reagents can be used to directly form the amide bond. The synthesis of 1-amidoalkyl-2-naphthols has been reported as a route to "drug-like" molecules for biological screening. nih.govresearchgate.net

Ester Synthesis: Esters of this compound can be prepared for various purposes, including their use as prodrugs or as intermediates in organic synthesis. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of an acid catalyst, is a straightforward method for the synthesis of simple alkyl esters.

Acid Chloride Formation: The conversion of this compound to its corresponding acid chloride, 1-methoxy-2-naphthoyl chloride, provides a highly reactive intermediate. This transformation is typically accomplished by treating the carboxylic acid with thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2). The resulting acid chloride can then be readily converted into a variety of other functional groups, including esters, amides, and ketones.

Table 3: Common Derivatization Reactions of this compound

DerivativeReagentsApplication
AmidesSOCl2, then R-NH2; or Coupling agents, R-NH2Biological screening, synthesis of bioactive molecules
EstersR-OH, H+ (acid catalyst)Prodrugs, synthetic intermediates
Acid ChlorideSOCl2 or (COCl)2Reactive intermediate for further functionalization

Mechanistic Investigations of Reactions Involving 1 Methoxy 2 Naphthoic Acid

Reaction Mechanisms in Organic Transformations

The unique electronic and steric environment of 1-methoxy-2-naphthoic acid dictates the pathways of its various organic reactions. The electron-donating methoxy (B1213986) group and the electron-withdrawing carboxylic acid group, situated on the electron-rich naphthalene (B1677914) core, influence the regioselectivity and feasibility of numerous transformations.

Nucleophilic Aromatic Substitution (SNAr) Pathways

Nucleophilic aromatic substitution (SNAr) on the naphthalene ring of this compound and its derivatives typically requires activation by electron-withdrawing groups. However, studies have shown that the methoxy group at the C1 position can be displaced by strong nucleophiles, particularly organolithium and Grignard reagents, even without traditional activating groups. This reaction proceeds via a novel SNAr pathway where the carboxylate group plays a crucial role.

The proposed mechanism involves the initial deprotonation of the carboxylic acid by the organometallic reagent. This is followed by coordination of the lithium or magnesium cation to the resulting carboxylate and the adjacent methoxy group. This chelation enhances the electrophilicity of the C1 carbon, facilitating the nucleophilic attack and subsequent elimination of the methoxide (B1231860) anion. This process, termed ortho-lithium/magnesium carboxylate-driven aromatic nucleophilic substitution, provides a powerful method for the synthesis of 1-substituted-2-naphthoic acids in good to excellent yields without the need for protecting the carboxylic acid functionality. researchgate.net

A study on the related compound, 1-methoxy-2-(diphenylphosphinyl)naphthalene, demonstrated that the methoxy group can be readily displaced by various carbon, nitrogen, and oxygen nucleophiles, such as Grignard reagents, alkoxides, and amides. elsevierpure.com This further supports the feasibility of SNAr reactions at the C1 position of 1-methoxynaphthalene (B125815) derivatives.

Organometallic ReagentProductYield (%)
n-Butyllithium1-Butyl-2-naphthoic acidGood to Excellent
Phenylmagnesium bromide1-Phenyl-2-naphthoic acidGood to Excellent
Vinyllithium1-Vinyl-2-naphthoic acidGood to Excellent

Metalation Reactions (e.g., with n-Butyllithium)

The reaction of this compound with strong bases like n-butyllithium can lead to metalation, which is the deprotonation of a carbon-hydrogen bond to form a carbon-metal bond. In the case of the closely related 1-methoxynaphthalene, metalation with n-butyllithium in the presence of N,N,N',N'-tetramethylethylenediamine (TMEDA) occurs regioselectively at the C2 position. researchgate.net This is an example of directed ortho-metalation, where the methoxy group directs the deprotonation to the adjacent ortho position through coordination with the lithium cation.

For this compound, the initial reaction with n-butyllithium is the deprotonation of the acidic carboxylic proton. With an excess of the organolithium reagent, a second deprotonation can occur on the aromatic ring. The methoxy group at C1 would direct this lithiation to the C8 (peri) position due to steric hindrance at the C2 position, which is already substituted with the carboxylate group. The resulting aryllithium species is a versatile intermediate for the introduction of various electrophiles.

The regioselectivity of the lithiation of 1-methoxynaphthalene is dependent on the organolithium reagent used. While n-BuLi/TMEDA favors the kinetically controlled formation of the 2-lithio derivative, the bulkier t-butyllithium leads to the thermodynamically more stable 8-lithiated product. researchgate.net

Carboxylic Acid Reactivity: Esterification and Decarboxylation

The carboxylic acid group of this compound undergoes typical reactions of this functional group, most notably esterification and decarboxylation.

Esterification: The conversion of this compound to its corresponding esters can be achieved through the Fischer esterification reaction. This acid-catalyzed reaction involves the treatment of the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon. The alcohol then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the ester. A patent describes the esterification of the related 6-methoxy-2-naphthoic acid with dimethyl sulfate (B86663) to produce the corresponding methyl ester. google.com

Decarboxylation: The removal of the carboxyl group as carbon dioxide is known as decarboxylation. While the decarboxylation of simple aromatic carboxylic acids typically requires harsh conditions, the reaction can be facilitated by certain catalysts or by the presence of specific functional groups. For naphthoic acids, decarboxylation can occur at elevated temperatures, often in the presence of a catalyst, leading to the formation of naphthalene. google.com The mechanism of thermal decarboxylation can proceed through a concerted pericyclic reaction or via the formation of an unstable carbanion intermediate.

Electrophilic Substitution on the Aromatic Ring

The naphthalene ring system is susceptible to electrophilic aromatic substitution reactions. The position of substitution on the this compound molecule is directed by the combined electronic effects of the methoxy and carboxylic acid groups. The methoxy group is a strong activating group and an ortho-, para-director, while the carboxylic acid group is a deactivating group and a meta-director.

In the case of 1-methoxynaphthalene, electrophilic attack is strongly favored at the C4 (para) position due to the powerful activating and directing effect of the methoxy group. For this compound, the methoxy group will direct incoming electrophiles to the C4 position. Although the carboxylic acid group at C2 is deactivating, the strong activation by the methoxy group at C1 will likely overcome this effect, leading to substitution primarily at the C4 position. Reactions such as nitration, halogenation, and Friedel-Crafts acylation would be expected to yield the corresponding 4-substituted derivatives.

Reductive Pathways and Products

The carboxylic acid group of this compound can be reduced to a primary alcohol. This transformation is typically achieved using strong reducing agents such as lithium aluminum hydride (LiAlH₄). The mechanism involves the initial deprotonation of the carboxylic acid by the hydride reagent, followed by the nucleophilic addition of hydride to the carbonyl carbon of the resulting carboxylate. This forms a tetrahedral intermediate which, upon workup with an acid, is converted to the primary alcohol, 1-methoxy-2-naphthalenemethanol.

Catalytic hydrogenation can also be employed to reduce the aromatic rings of naphthalene derivatives, although this generally requires more forcing conditions (high pressure and temperature) and specific catalysts. Depending on the catalyst and reaction conditions, partial or complete reduction of the naphthalene ring system can be achieved.

Catalytic Reaction Mechanisms

Catalysis plays a significant role in several reactions involving naphthoic acids, particularly in decarboxylation processes.

The catalytic decarboxylation of naphthenic acids, including naphthoic acid, has been studied using various metal oxide and zeolite catalysts. For instance, silver(I) oxide (Ag₂O) has shown excellent activity for the decarboxylation of naphthoic acid at 300 °C, with a conversion of up to 93.9%. doe.gov Zeolite catalysts, such as HZSM-5, have also been found to be highly effective, achieving up to 99% removal of naphthenic acids through decarboxylation. researchgate.net

The proposed mechanisms for catalytic decarboxylation can vary. Some studies suggest a radical pathway, particularly with transition metal catalysts like Cu(II) and Mn(III). doe.gov Others propose mechanisms involving the interaction of the carboxylic acid with the catalyst surface, leading to the formation of an intermediate that facilitates the cleavage of the C-C bond of the carboxyl group.

CatalystTemperature (°C)Conversion (%)Reference
Ag₂O30093.9 doe.gov
HZSM-5300up to 99 researchgate.net

Transition Metal Catalyzed C-H Olefination-Annulation

Transition metal-catalyzed C-H activation is a powerful strategy in organic synthesis, enabling the direct functionalization of otherwise inert carbon-hydrogen bonds. researchgate.net These reactions, often catalyzed by palladium, rhodium, or ruthenium, provide an atom-economical approach to constructing complex molecular architectures. researchgate.netresearchgate.net The general mechanism for a directed C-H olefination typically involves the coordination of a directing group, such as a carboxylic acid, to the metal center. This is followed by a cyclometalation step to form a metallacycle intermediate, which then undergoes migratory insertion of an olefin. Subsequent β-hydride elimination releases the olefinated product and regenerates the active catalyst.

Annulation reactions extend this principle, often involving a cascade of C-H activation and coupling steps to build new ring systems. researchgate.netgoogle.com While naphthoic acids are recognized as viable substrates for such transformations, specific studies detailing the C-H olefination or annulation mechanisms for this compound are not extensively documented in the scientific literature. The presence of the methoxy and carboxylic acid groups on the naphthalene ring suggests it would be a suitable candidate for directed C-H functionalization, though detailed mechanistic investigations on this specific substrate remain a subject for future research.

Oxopalladation-Protodemetallation Mechanisms

Palladium catalysis is a cornerstone of modern organic chemistry, with numerous mechanisms driving its synthetic utility. The oxopalladation-protodemetallation pathway is relevant in reactions involving the addition of oxygen nucleophiles to alkenes or alkynes coordinated to a palladium center. This sequence typically begins with the coordination of the unsaturated C-C bond to a Pd(II) species, followed by the intramolecular or intermolecular attack of an oxygen nucleophile (e.g., from a carboxylate) on the coordinated π-system. This step, known as oxopalladation, forms a new carbon-oxygen bond and a carbon-palladium sigma bond. The resulting organopalladium intermediate can then undergo various transformations, one of which is protodemetallation, where a proton source cleaves the C-Pd bond, releasing the functionalized product and a Pd(II) species.

While this mechanistic pathway is well-established in various palladium-catalyzed reactions, specific studies detailing an oxopalladation-protodemetallation mechanism directly involving this compound are not prominently featured in available research. However, related palladium-catalyzed processes on naphthalene derivatives, such as the nucleophilic dearomatization of chloromethyl naphthalenes, are known to proceed through distinct η³-benzylpalladium intermediates. researchgate.net

Acid-Catalyzed Reactions

The carboxylic acid functional group of this compound is the primary site for acid-catalyzed reactions. A fundamental reaction is its conversion to an acyl chloride, a more reactive carboxylic acid derivative. This transformation is readily achieved by treatment with thionyl chloride. googleapis.com The mechanism involves the initial attack of the carboxylic acid's carbonyl oxygen on the sulfur atom of thionyl chloride, followed by the elimination of sulfur dioxide and a chloride ion to form a chlorosulfite intermediate. Subsequent nucleophilic attack by the chloride ion on the carbonyl carbon results in the formation of the 1-methoxy-2-naphthoyl chloride and the release of HCl.

Another common acid-catalyzed reaction is Fischer esterification. In the presence of a strong acid catalyst (like sulfuric acid) and an alcohol, this compound can be converted to its corresponding ester. The mechanism involves the protonation of the carbonyl oxygen by the acid catalyst, which activates the carbonyl carbon towards nucleophilic attack by the alcohol. A tetrahedral intermediate is formed, which then undergoes proton transfer and elimination of a water molecule to yield the ester product and regenerate the acid catalyst.

Enzyme-Mediated Biocatalytic Mechanisms

Biocatalysis utilizes enzymes to perform chemical transformations with high selectivity and efficiency under mild conditions. rsc.org Aromatic compounds, including carboxylic acids, are common substrates for various enzymatic modifications. Typical enzyme-mediated reactions for a molecule like this compound could include hydroxylation, demethylation, or glycosylation.

For instance, cytochrome P450 monooxygenases are known to catalyze the hydroxylation of aromatic rings, a key step in the metabolism and functionalization of many compounds. The mechanism involves the activation of molecular oxygen by the enzyme's heme cofactor to generate a highly reactive iron-oxo species that can insert an oxygen atom into a C-H bond. Another potential transformation is O-demethylation, where an enzyme cleaves the methyl group from the methoxy substituent to yield a hydroxyl group.

Despite the vast potential of biocatalysis, specific research detailing enzyme-mediated mechanisms for this compound has not been widely reported. The application of enzymes for the selective modification of this particular substrate represents an area ripe for exploration.

Mechanisms of Molecular Rearrangements

Molecular rearrangements are processes in which the carbon skeleton or functional groups of a molecule are reorganized. While various named rearrangements exist in organic chemistry, specific studies on molecular rearrangements where this compound is the starting material are not well-documented. However, related naphthoic acid derivatives are known to be products of rearrangement reactions. For example, 1-hydroxy-2-naphthoic acid esters can be synthesized through an unexpected Lewis-acid-mediated 1,2-acyl shift of oxabenzonorbornadienes. This highlights that the naphthoic acid framework can be involved in complex skeletal reorganizations, though mechanisms originating from this compound itself remain to be elucidated.

Kinetic Studies and Reaction Rate Analysis

Kinetic studies provide quantitative data on reaction rates, offering deep insights into reaction mechanisms and the factors that control them. For this compound, kinetic analysis has been particularly insightful in the context of nucleophilic aromatic substitution (SNAr) reactions.

Another area where kinetics are relevant is in asymmetric synthesis. The reaction of chiral alkyl esters of this compound with 1-naphthyl Grignard reagents to form 1,1'-binaphthyl-2-carboxylates has been studied. researchgate.netresearchgate.net These reactions proceed with moderate stereoselectivity, and kinetic resolution principles can be applied to understand the differing rates of reaction for the diastereomeric transition states, which ultimately determines the enantiomeric excess of the final product. researchgate.net

Below is a table summarizing key findings from a theoretical kinetic study of the SNAr reaction of naphthoic acids.

Reactant SystemCalculated Free Energy Barrier (kcal/mol)Rate-Determining Step
2-Methoxy-1-naphthoic acid + EtMgBr25.1Reactant to Intermediate
This compound + EtMgBr(Not specified, but noted to have similar reactivity to related compounds)Assumed to be Reactant to Intermediate
1-Fluoro-2-naphthoic acid + EtMgBr(Not specified, but noted to have similar reactivity to related compounds)Assumed to be Reactant to Intermediate

Computational Mechanistic Elucidation

Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for elucidating complex reaction mechanisms. For this compound, DFT calculations have provided a detailed picture of an ortho-magnesium carboxylate driven aromatic nucleophilic substitution reaction.

A study employing the CAM-B3LYP functional with the DZVP basis set characterized the mechanism of the SNAr reaction between this compound (and related compounds) and a Grignard reagent. The calculations revealed a novel mechanism where the rate-determining step is the transfer of the R-group (e.g., ethyl) from the magnesium atom of the Grignard reagent to the C1-carbon of the naphthalene ring.

A key finding from this computational work is the concept of a "molecular corral." The calculations showed that the naphthoic acid, the Grignard reagent, and two coordinating THF solvent molecules form a specific arrangement that guides the R-group into the correct position for the nucleophilic attack. This molecular organization is crucial for overcoming the reaction's activation energy barrier. The study successfully used computational methods to explain the structural and energetic aspects of the SNAr process, providing a quantitative understanding that complements experimental observations.

Computational MethodSystem StudiedKey Mechanistic Finding
DFT (CAM-B3LYP/DZVP)Naphthoic acids (including this compound) + Grignard reagentsRate-determining R-group transfer is facilitated by a "molecular corral" of reactants and solvent molecules.

Advanced Spectroscopic and Computational Characterization

Vibrational Spectroscopy Studies (FT-IR, FT-Raman)

Vibrational spectroscopy, encompassing Fourier-transform infrared (FT-IR) and Fourier-transform Raman (FT-Raman) techniques, is instrumental in identifying the functional groups and characterizing the bonding framework of a molecule. These two techniques are complementary; vibrations that are strong in IR spectra are often weak in Raman spectra, and vice versa. spectroscopyonline.com For molecules with a center of symmetry, a vibration that is IR-active will be Raman-inactive, a principle known as the rule of mutual exclusion. spectroscopyonline.com

For 1-Methoxy-2-naphthoic acid, the spectra are expected to be complex, showing characteristic bands for the carboxylic acid group, the methoxy (B1213986) group, and the substituted naphthalene (B1677914) ring system. In the solid phase, carboxylic acids typically exist as hydrogen-bonded dimers, which significantly influences the vibrational frequencies of the carboxyl group, particularly the O-H and C=O stretching modes.

Vibrational Frequency Assignments and Potential Energy Distribution

Detailed assignment of vibrational frequencies, often supported by computational methods like Density Functional Theory (DFT), allows for a precise correlation between spectral bands and specific molecular motions. Potential Energy Distribution (PED) analysis further quantifies the contribution of individual internal coordinates to each normal mode of vibration.

Key expected vibrational modes include:

Carboxylic Acid Group: The O-H stretching vibration of the hydrogen-bonded dimer is anticipated to produce a very broad and intense absorption band in the FT-IR spectrum, typically in the 3300–2500 cm⁻¹ range. The carbonyl (C=O) stretching mode is expected as an intense band around 1700 cm⁻¹.

Methoxy Group: The C-H stretching vibrations of the methyl group are expected near 2988 cm⁻¹ (asymmetric) and 2880 cm⁻¹ (symmetric). researchgate.net The C-O stretching mode of the methoxy group typically appears in the 1300-1200 cm⁻¹ region. researchgate.net

Naphthalene Ring: Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹. The characteristic C=C stretching vibrations of the aromatic ring typically appear in the 1600–1400 cm⁻¹ region.

Table 1: Characteristic Vibrational Frequencies for Functional Moieties in this compound

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Expected Intensity (IR)Expected Intensity (Raman)
O-H stretch (dimer)Carboxylic Acid3300 - 2500Strong, BroadWeak
Aromatic C-H stretchNaphthalene3100 - 3000MediumStrong
Aliphatic C-H stretchMethoxy2990 - 2880MediumMedium
C=O stretchCarboxylic Acid1720 - 1680Very StrongMedium
Aromatic C=C stretchNaphthalene1620 - 1450Medium-StrongStrong
C-O stretchMethoxy/Carboxylic Acid1300 - 1200StrongWeak

Electronic Spectroscopy (UV-Vis)

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from a lower energy occupied molecular orbital (like a π or n orbital) to a higher energy unoccupied molecular orbital (like a π* orbital). libretexts.orglibretexts.org Molecules with conjugated π systems, such as the naphthalene ring in this compound, are known as chromophores and typically exhibit strong absorption in the UV region. libretexts.org

The electronic spectrum of this compound is expected to be dominated by π → π* transitions associated with the extended aromatic system of the naphthalene core. The presence of the methoxy (-OCH₃) and carboxylic acid (-COOH) groups, which act as auxochromes, can cause shifts in the absorption maxima (λmax) and changes in molar absorptivity compared to unsubstituted naphthalene. These substituents, with their non-bonding electrons (n electrons), can also introduce lower energy n → π* transitions. The energies of these transitions are sufficient to be observed with standard UV-Vis spectrophotometers, which typically operate in the 200-800 nm range. msu.edu

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is one of the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule. ¹H NMR provides information about the chemical environment and connectivity of hydrogen atoms, while ¹³C NMR probes the carbon skeleton.

Chemical Shift Analysis for Structural Elucidation

The chemical shift (δ), measured in parts per million (ppm), indicates the electronic environment of a nucleus. oregonstate.edu For this compound, distinct signals are expected for the carboxylic acid proton, the methoxy protons, and the six aromatic protons on the naphthalene ring.

¹H NMR: The carboxylic acid proton is highly deshielded and is expected to appear as a broad singlet far downfield, typically above 10 ppm. The three protons of the methoxy group should appear as a sharp singlet, likely in the range of 3.8-4.0 ppm. The six aromatic protons will appear in the aromatic region (typically 7.0-9.0 ppm), with their exact chemical shifts and coupling patterns determined by their position on the naphthalene ring and the electronic effects of the methoxy and carboxyl substituents.

¹³C NMR: The carbon of the carbonyl group is expected to be the most downfield signal, typically appearing around 170 ppm. The carbon of the methoxy group usually resonates around 55-62 ppm. nih.gov The ten carbons of the naphthalene ring will produce signals in the aromatic region (approx. 110-140 ppm), with the carbons directly attached to the electron-donating methoxy group and the electron-withdrawing carboxyl group showing characteristic shifts.

Table 2: Expected NMR Chemical Shift Ranges for this compound

NucleusAssignmentExpected Chemical Shift (δ, ppm)Expected Multiplicity (¹H NMR)
¹HCarboxylic Acid (-COOH)> 10.0Broad Singlet
¹HAromatic (Ar-H)7.0 - 9.0Multiplets/Doublets
¹HMethoxy (-OCH₃)3.8 - 4.0Singlet
¹³CCarbonyl (-COOH)~170N/A
¹³CAromatic (Ar-C)110 - 140N/A
¹³CMethoxy (-OCH₃)55 - 62N/A

NMR in Chiral Discrimination

NMR spectroscopy can be used to distinguish between enantiomers, although not directly, as enantiomers have identical spectra in an achiral environment. d-nb.info Chiral discrimination is typically achieved by using a chiral auxiliary, such as a chiral derivatizing agent or a chiral solvating agent. koreascience.kr This auxiliary reacts with or complexes the enantiomeric mixture to form diastereomers, which are no longer mirror images and will exhibit distinct NMR spectra, allowing for their differentiation and quantification. koreascience.kr

For instance, a chiral acid like 2-methoxy-2-(1-naphthyl)propionic acid has been shown to be a powerful chiral auxiliary for determining the absolute configuration of chiral alcohols via ¹H NMR. researchgate.net While there is no specific literature detailing the use of this compound for chiral discrimination, its inherent chirality (due to atropisomerism if rotation around the C-C bond between the naphthalene ring and the carboxyl group were hindered) or its potential use as a resolving agent would be explored using these established NMR methodologies.

Mass Spectrometry (EI, ESI, HRMS, MALDI-TOF)

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and elemental composition of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental formula with high accuracy. Tandem MS (MS/MS) experiments provide data on fragmentation patterns, which aids in structural elucidation. nih.gov

The molecular formula of this compound is C₁₂H₁₀O₃, corresponding to a molecular weight of approximately 202.21 g/mol . nih.gov

Electron Ionization (EI): In EI-MS, a hard ionization technique, the molecular ion (M⁺˙) peak is expected at m/z 202. Common fragmentation pathways would likely involve the loss of a methyl radical (•CH₃) to give a fragment at m/z 187, or the loss of a methoxy radical (•OCH₃) to yield a fragment at m/z 171. Another characteristic fragmentation for carboxylic acids is decarboxylation, the loss of CO₂, which would produce an ion at m/z 158. The stability of the naphthalene ring suggests that the molecular ion peak could be quite intense.

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically generates protonated molecules [M+H]⁺ at m/z 203 in positive ion mode, or deprotonated molecules [M-H]⁻ at m/z 201 in negative ion mode. nih.gov ESI is particularly useful for coupling with liquid chromatography (LC-MS). Fragmentation in ESI-MS/MS would be expected to show similar neutral losses as in EI, such as the loss of methanol (B129727) (CH₃OH) or carbon dioxide (CO₂).

Computational Chemistry for Electronic Structure and Reactivity

Computational chemistry serves as a powerful tool for investigating the molecular properties of this compound. Through various theoretical models, it is possible to gain deep insights into the compound's electronic structure, stability, and potential reactivity, which are crucial for understanding its chemical behavior and potential applications.

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to examine the electronic structure of molecules. jmchemsci.com This approach is instrumental in determining the optimized geometry, ground-state energy, and various other electronic properties of this compound. DFT calculations, often employing functionals like B3LYP in conjunction with basis sets such as 6-311G, provide a foundational understanding of the molecule's structural parameters, including bond lengths and angles. jmchemsci.com These calculations are the first step in building a comprehensive computational profile of the molecule, from which further analyses can be derived. dntb.gov.ua

HOMO-LUMO Energy Gap Analysis and Charge Transfer

The frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are key to understanding a molecule's chemical reactivity and electronic properties. wikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing molecular stability and reactivity. wikipedia.orgworldwidejournals.com

A smaller HOMO-LUMO gap generally signifies higher chemical reactivity, greater polarizability, and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govwuxibiology.com For this compound, this analysis would identify the regions of the molecule most likely to participate in electron donation and acceptance, revealing the potential for intramolecular charge transfer between the electron-donating methoxy group, the naphthalene ring, and the electron-withdrawing carboxylic acid group. worldwidejournals.com

Below is a representative table illustrating the type of data obtained from a HOMO-LUMO analysis.

ParameterDescriptionTypical Information Yielded
EHOMO Energy of the Highest Occupied Molecular OrbitalIndicates the molecule's electron-donating capability.
ELUMO Energy of the Lowest Unoccupied Molecular OrbitalIndicates the molecule's electron-accepting capability.
Energy Gap (ΔE) ΔE = ELUMO - EHOMOCorrelates with chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a visualization technique used to illustrate the three-dimensional charge distribution of a molecule. libretexts.org By calculating the electrostatic potential at the surface of a molecule, an MEP map identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). wolfram.com These regions are typically color-coded, with red indicating areas of negative electrostatic potential (high electron density) and blue indicating areas of positive electrostatic potential (low electron density). libretexts.orgwolfram.com

For this compound, an MEP map would likely show negative potential around the oxygen atoms of the carboxylic acid and methoxy groups, identifying them as sites susceptible to electrophilic attack. Conversely, the hydrogen atom of the carboxyl group would exhibit a positive potential, marking it as a site for nucleophilic interaction. This information is invaluable for predicting intermolecular interactions and the molecule's binding behavior with biological targets. nih.gov

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis provides a detailed description of the bonding and electronic structure within a molecule. mpg.de This method localizes orbitals into core electrons, lone pairs, and bonds, offering a chemically intuitive picture that aligns with Lewis structures. NBO analysis is particularly useful for studying charge transfer and hyperconjugative interactions between filled donor orbitals and empty acceptor orbitals. nih.gov

A typical NBO analysis output would include a table detailing these interactions.

Donor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
LP(O) of Methoxyπ(C-C) of Naphthalene RingCalculated Value
LP(O) of Carbonylπ(C-C) of Naphthalene RingCalculated Value

Note: LP denotes a lone pair orbital, and π denotes an antibonding pi orbital. The values are illustrative.*

Conformational Analysis and Intramolecular Interactions

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule, known as conformers, that can be interconverted by rotation about single bonds. nih.gov For this compound, key rotations would occur around the C-O bond of the methoxy group and the C-C bond connecting the carboxyl group to the naphthalene ring.

This analysis aims to identify the most stable conformer(s) by calculating the potential energy surface as a function of these rotational angles. The relative stability of different conformers is governed by a balance of intramolecular interactions, such as steric hindrance between the substituents and the potential for weak intramolecular hydrogen bonds. nih.govillinois.edu Understanding the preferred conformation is essential as the three-dimensional shape of a molecule dictates its biological activity and physical properties.

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with their biological activity or a specific property. wikipedia.org These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, hydrophobic properties) and the observed activity. nih.gov

A QSAR study involving this compound would require a dataset of structurally related naphthoic acid derivatives with measured biological activities. nih.gov By developing a QSAR model, one could predict the activity of new, unsynthesized derivatives and identify the key molecular features that enhance or diminish activity. researchgate.net For example, descriptors such as the HOMO-LUMO gap, dipole moment, and logP could be used to build a model that explains the structure-activity relationship, thereby guiding the design of more effective compounds. semanticscholar.org

Applications and Functionalization in Organic Synthesis and Materials Science

Building Blocks for Complex Molecular Architectures

The strategic placement of reactive functional groups on the rigid naphthalene (B1677914) scaffold of 1-methoxy-2-naphthoic acid makes it an ideal starting material for the synthesis of intricate and functionally rich molecules.

This compound is a key precursor in the synthesis of binaphthyl derivatives, which are a class of compounds with significant applications in asymmetric catalysis and materials science due to their axial chirality. The controlled coupling of two naphthalene units is a fundamental strategy for creating these molecules. A notable example is the synthesis of 2′-methoxy-[1,1′-binaphthalene]-2-carboxylic acid, which can be prepared from this compound sigmaaldrich.com. The synthesis of binaphthyls can be approached through various methods, including chiral ligand-mediated asymmetric conjugate additions of naphthyllithium to naphthalenecarboxylic acid esters cornell.eduresearchgate.net. While optically active 1,1'-binaphthol (BINOL) and its derivatives are common starting points for many chiral ligands, the use of substituted naphthoic acids like this compound provides a direct route to functionalized binaphthyls with tailored electronic and steric properties nih.gov.

The carboxylic acid moiety of this compound provides a convenient handle for the construction of various heterocyclic systems, most notably oxazolines. These five-membered heterocyclic compounds are prevalent in a wide array of natural products and pharmaceuticals and also serve as valuable ligands in asymmetric catalysis nih.govnih.gov. The synthesis of 2-(1-methoxy-2-naphthyl)-4,4-dimethyl-2-oxazoline directly from this compound exemplifies this application sigmaaldrich.com. The general synthetic strategy involves the reaction of the carboxylic acid with a suitable amino alcohol, followed by a cyclodehydration step. This transformation can be promoted by various reagents, including triflic acid, which facilitates the dehydrative cyclization of an intermediate N-(2-hydroxyethyl)amide to yield the corresponding oxazoline (B21484) nih.gov. The formation of such heterocycles from aromatic amides is a reliable and efficient method for accessing these important molecular scaffolds nih.govmorressier.com.

While direct evidence for the use of this compound as a precursor for polycyclic aromatic hydrocarbons (PAHs) is limited in the reviewed literature, the analogous compound 2-methoxy-1-naphthoic acid is utilized in the synthesis of functionalized benzanthrones, a class of PAHs. This is achieved through boron tribromide-promoted annulation strategies. This suggests that this compound could similarly serve as a valuable starting material for the construction of extended aromatic systems through annulation reactions, where additional rings are fused onto the naphthalene core.

Methoxy-naphthoic acid derivatives are important intermediates in the pharmaceutical industry. For instance, the regioisomeric 6-methoxy-2-naphthoic acid is a key intermediate in the synthesis of Nabumetone (B1676900), a widely used non-steroidal anti-inflammatory drug (NSAID) google.com. This highlights the utility of the methoxy-naphthoic acid scaffold in medicinal chemistry. Furthermore, derivatives such as 5-methoxy-1,2,3,4-tetrahydro-2-naphthoic acid have been synthesized and investigated for their biological activities researchgate.net. The structural motifs present in this compound make it a promising candidate for the development of novel therapeutic agents. For example, 1-hydroxy-2-naphthoic acid, a closely related compound, is widely used in the preparation of pharmaceutical co-crystals nih.govresearchgate.net.

Ligand Design and Catalysis

The functional groups of this compound also play a crucial role in the design of ligands for catalysis, particularly in the context of directing group-assisted C-H activation.

The carboxylic acid functionality of this compound can act as a directing group in transition metal-catalyzed C-H activation reactions. This strategy allows for the regioselective functionalization of the naphthalene ring, a powerful tool for the efficient synthesis of complex molecules researchgate.netrsc.org. The carboxylate group can coordinate to a metal center, bringing it in close proximity to a specific C-H bond and facilitating its cleavage and subsequent functionalization. Carboxylic acid-based directing groups offer several advantages, including their ease of synthesis and potential for removal after the desired transformation rsc.org. The presence of the methoxy (B1213986) group can influence the electronic properties of the naphthalene ring, potentially affecting the reactivity and selectivity of the C-H activation process. The development of simple and versatile directing groups, such as amides derived from carboxylic acids, has broadened the scope of C-H functionalization reactions catalyzed by palladium, rhodium, and ruthenium nih.gov.

Applications in Material Science

The unique molecular structure of this compound, featuring a naphthalene core, a carboxylic acid group, and a methoxy group, suggests its potential as a building block in the synthesis of advanced materials. However, its specific applications in polymer chemistry and the formulation of dyes and pigments are not as well-documented as those of other naphthoic acid isomers.

Polymer Chemistry (e.g., Liquid Crystal Polymers)

Liquid Crystal Polymers (LCPs) are a class of materials known for their exceptional mechanical properties and thermal stability. The rod-like molecular structure required for liquid crystalline behavior is often achieved by incorporating rigid aromatic units into the polymer backbone. Naphthoic acid derivatives, such as 6-hydroxy-2-naphthoic acid, are well-known monomers used in the commercial synthesis of LCPs like Vectra®. These polymers are typically produced through melt polycondensation of hydroxy- and carboxy-functionalized aromatic compounds.

While the naphthalene moiety of this compound could theoretically contribute to the rigidity of a polymer chain, its specific use in the synthesis of liquid crystal polymers is not prominently featured in the scientific literature. The research has largely focused on other isomers that may offer more favorable polymerization characteristics or lead to materials with desired liquid crystalline properties.

Dyes and Pigments

Azo dyes, which contain the -N=N- functional group, represent a significant class of synthetic colorants. The synthesis of these dyes often involves the diazotization of an aromatic amine followed by coupling with an electron-rich aromatic compound, such as a phenol (B47542) or an aniline (B41778) derivative. Naphthalene-based compounds are frequently used as coupling components, leading to a wide range of colors and properties.

Although this compound possesses an activated naphthalene ring system, its direct application as a precursor or coupling agent in the synthesis of commercial dyes and pigments is not well-documented. The field has historically utilized other naphthalene derivatives, such as various naphthols and naphthylamines, which are readily available and have been extensively studied for their dye-forming capabilities.

Derivatives in Supramolecular Chemistry and Crystal Engineering

The principles of supramolecular chemistry and crystal engineering focus on the design and synthesis of crystalline materials with desired structures and properties by controlling intermolecular interactions. Carboxylic acids are particularly valuable building blocks in this field due to their ability to form robust hydrogen bonds.

Hydrogen Bonding Networks in Cocrystals

Cocrystals are multi-component crystals in which different molecules are held together in the same crystal lattice through non-covalent interactions, most commonly hydrogen bonds. The formation of cocrystals can significantly alter the physicochemical properties of the constituent molecules, such as solubility, melting point, and stability.

While specific studies on cocrystals of this compound are limited, extensive research has been conducted on the closely related compound, 1-hydroxy-2-naphthoic acid. This analogous molecule readily forms cocrystals with various co-formers, particularly those containing nitrogen heterocycles like pyrazines and imidazoles. mdpi.com

In these cocrystals, the primary and most predictable interaction is the hydrogen bond between the carboxylic acid group of the naphthoic acid and a basic nitrogen atom of the co-former. This often results in the formation of a well-defined supramolecular synthon, a recurring and reliable pattern of intermolecular interactions. The specific synthons observed can vary depending on the co-former and crystallization conditions.

Table 1: Common Supramolecular Synthons in Naphthoic Acid Cocrystals

Synthon TypeDescription
Acid-Pyridine HeterosynthonA robust hydrogen bond forms between the carboxylic acid proton and the nitrogen of a pyridine (B92270) ring.
Carboxylic Acid Dimer HomosynthonTwo carboxylic acid molecules form a cyclic dimer through a pair of O-H···O hydrogen bonds.
Acid-Amide HeterosynthonA hydrogen bond is established between the carboxylic acid and an amide functional group.

Biological and Biomedical Research Applications of 1 Methoxy 2 Naphthoic Acid Derivatives

Studies in Pharmacology and Medicinal Chemistry

The structural framework of 1-methoxy-2-naphthoic acid has served as a foundation for the development of novel compounds with significant pharmacological activities. Researchers have explored the modification of this core structure to fine-tune its interaction with specific biological macromolecules, leading to the discovery of potent and selective agents with therapeutic potential.

Potential as Receptor Antagonists and Modulators

Derivatives of the closely related 2-naphthoic acid have shown significant promise as modulators of various receptors, suggesting a similar potential for this compound derivatives.

One area of interest is the P2Y14 receptor, a G protein-coupled receptor involved in inflammatory processes. While specific studies on this compound derivatives are limited, extensive research on 4-phenyl-2-naphthoic acid derivatives has established this scaffold as a potent and selective antagonist of the P2Y14 receptor researchgate.netosti.gov. The structure-activity relationship (SAR) studies on these compounds indicate that modifications on the naphthalene (B1677914) ring can significantly influence their antagonist activity. The introduction of a methoxy (B1213986) group at the 1-position could potentially modulate the electronic and steric properties of the molecule, thereby influencing its binding affinity and selectivity for the P2Y14 receptor.

Furthermore, derivatives of 2-naphthoic acid have been identified as allosteric modulators of N-methyl-D-aspartate (NMDA) receptors, which are critical for synaptic plasticity and neuronal function nih.govnih.gov. SAR studies have revealed that substitutions on the naphthalene ring can determine whether the derivative acts as a positive or negative allosteric modulator nih.gov. This suggests that this compound derivatives could also exhibit modulatory effects on NMDA receptors, with the position and nature of the methoxy group playing a key role in their activity and selectivity for different NMDA receptor subtypes.

Role in Enzyme-Substrate Interactions

The interaction of this compound derivatives with enzymes is an area of growing research interest. The metabolism of structurally related compounds provides insights into the potential enzymatic interactions of this class of molecules. For instance, the prodrug nabumetone (B1676900) is metabolized in the body to 6-methoxy-2-naphthylacetic acid, a potent anti-inflammatory agent, through a series of enzymatic reactions that are not dependent on cytochrome P450 enzymes. This highlights the susceptibility of methoxy-naphthalene structures to various metabolic enzymes.

Moreover, studies on other methoxylated aromatic compounds, such as methoxyphenol derivatives, have demonstrated their potential as enzyme inhibitors. For example, certain methoxyphenol derivatives have been identified as reversible inhibitors of myeloperoxidase, an enzyme implicated in inflammatory processes and cardiovascular diseases nih.gov. The methoxy group can influence the binding of these compounds to the active site of the enzyme. The oxidative metabolism of naphtho[2,1-b]furan (B1199300) derivatives is also significantly influenced by the presence and position of methoxy groups on the aromatic ring system nih.gov. These findings suggest that this compound and its derivatives could interact with various metabolic and disease-related enzymes, potentially acting as either substrates or inhibitors. Further research is needed to elucidate the specific enzyme targets and the nature of these interactions.

Antioxidant, Anti-inflammatory, and Antimicrobial Properties

Derivatives of this compound have demonstrated a range of beneficial biological activities, including antioxidant, anti-inflammatory, and antimicrobial effects.

The anti-inflammatory properties of this class of compounds have been demonstrated in a study of 3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole, a derivative of this compound. This compound was found to be effective in a rat model of passive paw anaphylaxis, indicating its potential as an anti-inflammatory agent nih.gov. The mechanism of action is thought to be related to the inhibition of inflammatory mediators.

In terms of antimicrobial activity, various naphthalene derivatives have shown promise. For example, derivatives of 2-(6-methoxy-2-naphthyl)propionamide have been synthesized and shown to possess potential antibacterial and antifungal activities. Similarly, other synthetic naphthalene derivatives have exhibited antimicrobial properties against a range of pathogens. These findings suggest that the this compound scaffold could be a valuable starting point for the development of new antimicrobial agents.

Table 1: Investigated Biological Activities of this compound Derivatives and Related Compounds

Compound Class Biological Activity Key Findings References
3-(1-methoxy naphthalen-2-yl)-5-phenylisoxazole Anti-inflammatory Effective in a rat model of passive paw anaphylaxis. nih.gov
Methoxy-containing phenolic acids Antioxidant The methoxy group can enhance radical scavenging activity. researchgate.net
2-(6-methoxy-2-naphthyl)propionamide derivatives Antimicrobial Showed potential antibacterial and antifungal properties.
Synthetic naphthalene derivatives Antimicrobial Demonstrated activity against various pathogens.

Interaction with Strigolactone Pathways in Plant Growth Regulation

Strigolactones are a class of plant hormones that regulate various aspects of plant development, including shoot branching and root architecture. Research has identified a derivative of this compound, specifically 2-methoxy-1-naphthaldehyde (B1195280), as a novel inhibitor of strigolactone signaling.

In a study utilizing in silico screening, 2-methoxy-1-naphthaldehyde was identified as a compound that could inhibit the interaction between the strigolactone receptor D14 and its downstream signaling partners. This inhibition was confirmed through in vitro and in planta assays. Interestingly, the corresponding carboxylic acid, 2-methoxy-1-naphthoic acid, was also tested and showed significantly less inhibitory activity. This suggests that the aldehyde functional group is crucial for the observed inhibitory effect on the strigolactone pathway. The study of these derivatives provides valuable tools for understanding and manipulating plant growth and development.

Table 2: Comparative Activity of 2-Methoxy-1-naphthaldehyde and 2-Methoxy-1-naphthoic Acid in Strigolactone Signaling

Compound Target Activity Significance References
2-Methoxy-1-naphthaldehyde Strigolactone Receptor D14 Inhibitor A novel tool for studying and manipulating plant architecture.
2-Methoxy-1-naphthoic acid Strigolactone Receptor D14 Significantly less active than the aldehyde Highlights the importance of the functional group for activity.

N-Methyl-D-Aspartate Receptor Modulation

As mentioned earlier, derivatives of 2-naphthoic acid have been shown to modulate the activity of NMDA receptors nih.govnih.gov. These receptors are ligand-gated ion channels that play a crucial role in excitatory synaptic transmission in the central nervous system. The modulation of NMDA receptors is a key strategy in the development of treatments for a variety of neurological and psychiatric disorders.

Structure-activity relationship studies on 2-naphthoic acid derivatives have demonstrated that substitutions on the naphthalene ring are critical for their modulatory activity and subtype selectivity nih.gov. While specific studies on this compound are not extensively reported, the existing data on related compounds strongly suggest that the introduction of a methoxy group at the 1-position would likely influence the compound's interaction with the NMDA receptor. The electronic and steric effects of the methoxy group could alter the binding affinity and functional effect of the molecule, potentially leading to the development of novel NMDA receptor modulators with unique pharmacological profiles.

Lead Compound Identification and Optimization

A lead compound is a chemical compound that has pharmacological or biological activity and whose chemical structure is used as a starting point for chemical modifications in order to improve potency, selectivity, or pharmacokinetic parameters. The 2-naphthoic acid scaffold has proven to be a valuable starting point for the identification and optimization of lead compounds targeting various biological systems.

The most prominent example is the development of P2Y14 receptor antagonists based on a 4-phenyl-2-naphthoic acid core researchgate.netosti.gov. In these studies, the 2-naphthoic acid moiety serves as a key structural element for binding to the receptor. Through systematic modifications of this scaffold, researchers have been able to develop highly potent and selective antagonists. This demonstrates the utility of the naphthoic acid framework in lead optimization campaigns.

The concept of "scaffold hopping," where a core molecular structure is replaced with a different one that maintains similar biological activity, is a common strategy in drug discovery. The this compound structure can be considered a scaffold that can be further elaborated to generate libraries of compounds for screening against various biological targets. The inherent rigidity of the naphthalene ring system, combined with the electronic influence of the methoxy and carboxylic acid groups, provides a well-defined three-dimensional structure that can be systematically modified to optimize interactions with a target protein. Therefore, this compound and its derivatives represent a promising class of molecules for the identification of new lead compounds in drug discovery.

Pharmacological Mechanism of Action Studies

Derivatives of this compound and structurally related naphthoic acids have been investigated for their interactions with various biological targets, revealing a range of pharmacological mechanisms. Research has particularly focused on their roles as receptor antagonists and modulators of cellular signaling pathways.

A notable derivative, 1,4-dimethoxy-2-naphthoic acid (1,4-DMNA) , has been studied in the context of the aryl hydrocarbon receptor (AhR). The AhR is a ligand-activated transcription factor involved in regulating the expression of genes associated with metabolism and inflammatory responses. In a study examining the structure-dependent AhR activity of various hydroxyl/carboxy-substituted naphthoic acids, 1,4-DMNA was included to understand how substitutions on the naphthalene ring influence AhR activation. This line of research is crucial for determining the potential of such compounds to modulate inflammatory and metabolic diseases through the AhR pathway. nih.gov

While direct studies on the pharmacological mechanisms of many other this compound derivatives are limited, extensive research on the closely related 2-naphthoic acid scaffold provides significant insights. A prominent class of 2-naphthoic acid derivatives acts as potent and selective antagonists of the P2Y14 receptor. researchgate.netnih.govacs.org The P2Y14 receptor is a G protein-coupled receptor (GPCR) activated by UDP-glucose and is implicated in inflammatory processes in various tissues, including the kidney, lungs, and adipose tissue. researchgate.netnih.govacs.org

One of the most well-characterized derivatives is 4-(4-(piperidin-4-yl)-phenyl)-7-(4-(trifluoromethyl)-phenyl)-2-naphthoic acid (PPTN) . researchgate.net PPTN and its analogues have been shown to be high-affinity, competitive antagonists of the P2Y14 receptor. researchgate.net Their mechanism of action involves binding to the receptor and preventing its activation by endogenous agonists like UDP-glucose. By blocking the P2Y14 receptor, these compounds can inhibit downstream signaling pathways that lead to inflammatory responses, such as eosinophil chemokinesis in asthma models and the reversal of chronic neuropathic pain. researchgate.net The structural variations of the 2-naphthoic acid core in these antagonists are critical for their affinity and selectivity, with modifications to different parts of the molecule being explored to enhance their pharmacological properties. researchgate.netnih.govacs.org

Another area of investigation for naphthoic acid derivatives is their potential as inhibitors of enzymes like lactate (B86563) dehydrogenase (LDH). For instance, 3,5-dihydroxy-2-naphthoic acid has been identified as a lead compound for designing inhibitors of Babesia microti lactate dehydrogenase, which is crucial for the parasite's energy metabolism. frontiersin.org This suggests that the naphthoic acid scaffold can be adapted to target specific enzyme active sites.

Furthermore, 6-methoxy-2-naphthoic acid has been identified as a modulator of the N-methyl-D-aspartate receptor (NMDAR), indicating another potential pharmacological mechanism for methoxy-substituted naphthoic acid derivatives. selleckchem.com

The following table summarizes the pharmacological mechanisms of action for selected naphthoic acid derivatives.

Compound/Derivative ClassTargetMechanism of ActionPotential Therapeutic Application
1,4-dimethoxy-2-naphthoic acidAryl Hydrocarbon Receptor (AhR)Modulation of AhR activityAnti-inflammatory, Metabolic diseases
4-phenyl-2-naphthoic acid derivatives (e.g., PPTN)P2Y14 ReceptorCompetitive antagonismInflammatory diseases, Neuropathic pain
3,5-dihydroxy-2-naphthoic acidBabesia microti Lactate DehydrogenaseEnzyme inhibitionAnti-parasitic (Babesiosis)
6-methoxy-2-naphthoic acidN-methyl-D-aspartate receptor (NMDAR)Receptor modulationNeurological disorders

Derivatives as Diagnostic Tools and Probes

The development of derivatives of naphthoic acids as diagnostic tools and molecular probes has been a significant area of research, primarily leveraging their high affinity for specific biological targets. The focus has been on modifying the core structure to incorporate reporter groups, such as fluorophores, without compromising their binding affinity.

The 2-naphthoic acid template, particularly the P2Y14 receptor antagonist PPTN, has been a key scaffold for the design of high-affinity fluorescent probes. nih.govresearchgate.net The rationale behind this approach is to create tools that can be used in place of radioligands for receptor detection, characterization, and in drug discovery assays. nih.gov

Researchers have successfully synthesized chain-extended analogues of PPTN that contain fluorescent reporter groups. nih.gov By modeling the human P2Y14 receptor, it was predicted that the piperidine (B6355638) ring of PPTN could be modified for fluorophore conjugation while preserving the compound's high affinity for the receptor. nih.govresearchgate.net This led to the synthesis of derivatives with linkers suitable for "click" chemistry or amide coupling to fluorescent dyes. nih.gov

A notable example is the creation of an Alexa Fluor 488 (AF488) conjugate of a PPTN derivative, which resulted in a probe with exceptionally high affinity for the P2Y14 receptor (K_i = 80 pM). nih.govresearchgate.net This fluorescent probe, named MRS4174, has been used in flow cytometry assays to quantify specific binding to the P2Y14 receptor expressed in cells. nih.govresearchgate.net The binding of this probe could be inhibited by known P2Y receptor ligands in a manner consistent with their established receptor selectivities and affinities, validating its use as a specific diagnostic and research tool. nih.gov

These fluorescently labeled 2-naphthoic acid derivatives serve as powerful tools for:

Receptor localization and trafficking studies: Visualizing the distribution and movement of P2Y14 receptors on the cell surface and within intracellular compartments.

High-throughput screening: Developing non-radioactive binding assays for the discovery of new P2Y14 receptor ligands.

Structure-activity relationship (SAR) studies: Expanding the understanding of the ligand-binding pocket of the P2Y14 receptor. nih.gov

While the development of 2-naphthoic acid derivatives as molecular probes is well-documented, there is currently a lack of specific information in the scientific literature regarding the development of This compound derivatives for similar diagnostic purposes. However, the principles established with the 2-naphthoic acid scaffold could potentially be applied to this compound derivatives if they are found to have high affinity for a specific biological target.

The table below details examples of 2-naphthoic acid derivatives developed as molecular probes.

Parent CompoundReporter GroupProbe NameAffinity (K_i)Application
PPTN derivativeAlexa Fluor 488 (AF488)MRS417480 pMFlow cytometry, specific binding quantification to P2Y14R
PPTN derivativeAlkynyl groupPrecursor for click chemistry13 nMSynthesis of fluorescent probes

Metabolic Studies and Endogenous Relevance

The metabolic fate of this compound derivatives is not extensively documented in the literature. However, studies on structurally similar compounds provide insights into their potential biotransformation pathways. The presence and position of a methoxy group on a naphthalene ring are known to influence oxidative metabolism.

Research on the oxidative metabolism of 7-methoxy-naphtho[2,1-b]furan using hepatic microsomes has shown that the methoxy group directs the enzymatic attack primarily to the first benzene (B151609) ring of the naphthalene system. nih.gov This suggests that for this compound, the methoxy group could similarly influence its metabolic profile, potentially leading to hydroxylated or demethylated metabolites.

A highly relevant metabolic pathway is that of the non-steroidal anti-inflammatory drug (NSAID) nabumetone . Nabumetone is a prodrug that undergoes biotransformation to its pharmacologically active metabolite, 6-methoxy-2-naphthylacetic acid (6-MNA) , a close structural analogue of this compound. researchgate.net The metabolic activation of nabumetone to 6-MNA involves several enzymatic steps, including oxidation, and is not solely dependent on cytochrome P450 enzymes. researchgate.net This highlights the potential for complex metabolic pathways for methoxy-naphthalene derivatives in humans.

Regarding the endogenous relevance of naphthoic acid derivatives, there is evidence that some of these compounds are produced by microorganisms. For example, 1,4-dihydroxy-2-naphthoic acid (1,4-DHNA) is a bacterial-derived metabolite that has been shown to exhibit anti-inflammatory activity in the gut by acting as an agonist for the aryl hydrocarbon receptor (AhR). nih.gov This finding suggests that naphthoic acid structures can be of natural origin and may play a role in host-microbiome interactions.

While naturally occurring naphthalenes are a diverse group of compounds, there is no direct evidence to date to suggest an endogenous role for this compound in mammals. dntb.gov.ua The currently available literature points towards its derivatives being synthetic compounds developed for specific pharmacological applications.

The following table summarizes the metabolic and relevance information for this compound and related compounds.

CompoundContextKey Findings
7-methoxy-naphtho[2,1-b]furanMetabolic StudyMethoxy group directs oxidative metabolism to the adjacent benzene ring. nih.gov
NabumetoneMetabolic Study (Prodrug)Metabolized to the active compound 6-methoxy-2-naphthylacetic acid (6-MNA). researchgate.net
1,4-dihydroxy-2-naphthoic acidEndogenous RelevanceA bacterial-derived metabolite with anti-inflammatory properties acting via the AhR. nih.gov
This compoundEndogenous RelevanceNo direct evidence for an endogenous role in mammals based on current literature.

Future Directions and Advanced Research Frontiers

Exploration of Novel Synthetic Routes and Sustainable Chemistry

The development of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of 1-methoxy-2-naphthoic acid should prioritize sustainable approaches that minimize waste and energy consumption. One promising avenue is the exploration of chemo-enzymatic pathways. For instance, a sustainable, preparative-scale chemo-enzymatic synthesis has been developed for a related compound, 6-hydroxy-5,7-dimethoxy-2-naphthoic acid, starting from the naturally occurring sinapic acid. researchgate.net This one-pot, two-step process, which utilizes a laccase enzyme, serves as a blueprint for developing similar biocatalytic routes to this compound. researchgate.net

Furthermore, the principles of green chemistry, such as the use of biodegradable surfactants to replace environmentally harmful organic solvents, should be integrated into synthetic strategies. proquest.com The development of tandem or one-pot reaction sequences can also significantly enhance the efficiency and sustainability of the synthesis, reducing the number of intermediate purification steps and the associated solvent waste. proquest.com Investigating the use of renewable starting materials and energy-efficient reaction conditions, such as microwave-assisted synthesis, will be crucial in establishing greener routes to this compound. nih.gov

Advanced Mechanistic Studies (e.g., in situ spectroscopy)

A detailed understanding of reaction mechanisms is fundamental to optimizing synthetic processes and discovering new transformations. Advanced spectroscopic techniques, particularly in situ methods, offer a powerful lens through which to observe the intricate steps of a chemical reaction as they occur. Techniques such as in situ Fourier Transform Infrared (FTIR) spectroscopy can be employed to monitor the formation and consumption of intermediates during the synthesis of this compound. michael-hunger.de For example, in the carboxylation of 1-methoxynaphthalene (B125815), in situ spectroscopy could provide valuable data on the kinetics and mechanism of the reaction, helping to identify rate-limiting steps and potential side reactions.

The application of in situ spectroscopy is not limited to reaction monitoring. It can also be used to study the behavior of catalysts under reaction conditions, providing insights into catalyst activation, deactivation, and the nature of the active sites. kit.edu This knowledge is invaluable for the rational design of more efficient and robust catalytic systems for the synthesis of this compound.

Computational Design and Predictive Modeling

Computational chemistry has emerged as an indispensable tool in modern chemical research, enabling the prediction of molecular properties and the elucidation of reaction mechanisms. Density Functional Theory (DFT) and other quantum mechanical methods can be applied to study the electronic structure, reactivity, and spectroscopic properties of this compound and its derivatives. ajpchem.orgelixirpublishers.com Such studies can provide insights into the role of substituents on the compound's reactivity and potential biological activity. ajpchem.org

For instance, computational analysis has been used to investigate the molecular structure of the related compound 2-methoxy-1,4-naphthoquinone, identifying its potential applications in chemical and biological sciences. researchgate.netdntb.gov.ua Similar computational approaches can be used to predict the physicochemical properties of this compound, such as its HOMO-LUMO gap, chemical hardness, and dipole moment, which are crucial for understanding its reactivity and potential interactions with biological targets. ajpchem.org Furthermore, predictive modeling can be employed in the design of new derivatives with tailored electronic and steric properties for specific applications.

Development of Highly Selective Catalysts

The selective synthesis of a specific isomer of a substituted naphthalene (B1677914) derivative is a significant challenge in organic synthesis. The development of highly selective catalysts is therefore a critical area of future research for this compound. Research into solid catalysts, such as those based on mixed metal oxides, has shown promise in achieving high selectivity in other chemical transformations. researchgate.net For example, a magnesium and sodium co-modified iron-based catalyst has demonstrated high selectivity in the direct conversion of syngas to aromatics. nih.gov

Future work should focus on designing and synthesizing catalysts that can direct the carboxylation of 1-methoxynaphthalene preferentially to the 2-position. This could involve the use of shape-selective catalysts, such as zeolites, or the development of organometallic catalysts with ligands that can control the regioselectivity of the reaction. The synergy between different metal promoters and the influence of the catalyst support on the reaction outcome are also important factors to be investigated. nih.gov

Targeted Biological Applications and Drug Discovery

The naphthalene scaffold is a common motif in many biologically active compounds. While the specific biological activities of this compound are not yet extensively documented, its structural similarity to other pharmacologically active naphthoic acid derivatives suggests that it could be a valuable starting point for drug discovery programs. For instance, derivatives of 2-naphthoic acid have been identified as potent and selective antagonists of the P2Y14 receptor, a target for inflammatory and metabolic diseases. nih.govacs.org Additionally, the related compound 6-methoxy-2-naphthoic acid has been shown to be a modulator of the N-methyl-D-aspartate (NMDA) receptor. selleckchem.com

Future research should involve the systematic screening of this compound and its derivatives for a wide range of biological activities. This could include assays for anticancer, anti-inflammatory, and antimicrobial properties. The use of this compound as a building block in the synthesis of more complex molecules with potential therapeutic applications is another promising avenue for exploration. smolecule.com

Novel Material Development

The unique photophysical and electronic properties of the naphthalene ring system make it an attractive component for the development of novel organic materials. While the application of this compound in materials science is currently underexplored, its structure suggests potential uses in areas such as organic electronics and polymer chemistry. For example, the related compound 2-methoxy-1-naphthoic acid is noted for its applications in material science. smolecule.com

Future research could focus on incorporating this compound as a monomer in the synthesis of novel polymers. The resulting materials could exhibit interesting optical, thermal, and mechanical properties. Furthermore, the carboxylic acid and methoxy (B1213986) functional groups provide handles for further chemical modification, allowing for the fine-tuning of the material's properties for specific applications, such as in the development of organic light-emitting diodes (OLEDs) or as components of advanced composites.

Interdisciplinary Research Synergies

The full potential of this compound can be unlocked through collaborative research that spans multiple scientific disciplines. The synthesis of novel derivatives and their evaluation in biological systems will require close collaboration between synthetic organic chemists and pharmacologists. Similarly, the exploration of this compound in materials science will necessitate partnerships between chemists, materials scientists, and physicists.

Computational chemists can play a crucial role in all these areas by providing theoretical insights that can guide experimental design. By fostering these interdisciplinary synergies, the scientific community can accelerate the pace of discovery and innovation, leading to a more comprehensive understanding of this compound and its potential to contribute to advancements in medicine, materials science, and sustainable chemical synthesis.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.